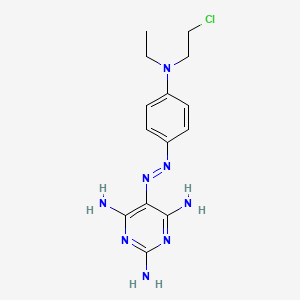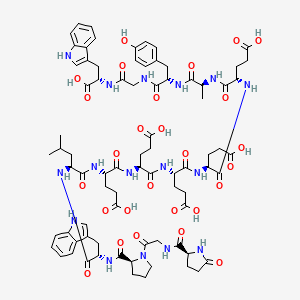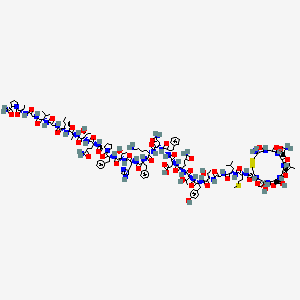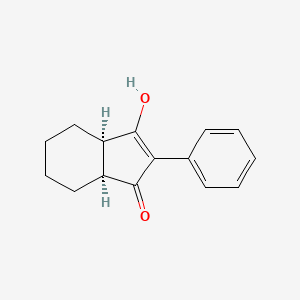
1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) is a chemical compound that belongs to the class of benzoxonins Benzoxonins are heterocyclic compounds containing a benzene ring fused to an oxonin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. Common synthetic routes may include:
Cyclization of ortho-hydroxyaryl ketones: This method involves the reaction of ortho-hydroxyaryl ketones with ethylating agents under acidic or basic conditions to form the benzoxonin ring.
Oxidative cyclization: This method involves the oxidation of suitable precursors using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the benzoxonin ring.
Industrial Production Methods
Industrial production of 1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch reactors: These are used for small to medium-scale production, where the reaction conditions can be carefully controlled.
Continuous flow reactors: These are used for large-scale production, where the reaction can be carried out continuously to achieve high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Substitution reagents: Halogenating agents, alkylating agents, and other reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxonins with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) depends on its specific interactions with molecular targets. These interactions may involve:
Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Interference with cellular pathways: The compound may interfere with cellular pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) can be compared with other similar compounds, such as:
Benzoxonins with different substituents: Compounds with different substituents on the benzoxonin ring may have different properties and applications.
Other heterocyclic compounds: Compounds with similar ring structures, such as benzofurans or benzothiazoles, may have similar properties but different applications.
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(4E)-5-ethoxy-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C14H18O2/c1-2-15-13-7-5-11-16-14-8-4-3-6-12(14)9-10-13/h3-4,6-8H,2,5,9-11H2,1H3/b13-7+ |
Clé InChI |
QDZYEPSZSVBVTR-NTUHNPAUSA-N |
SMILES isomérique |
CCO/C/1=C/CCOC2=CC=CC=C2CC1 |
SMILES canonique |
CCOC1=CCCOC2=CC=CC=C2CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)
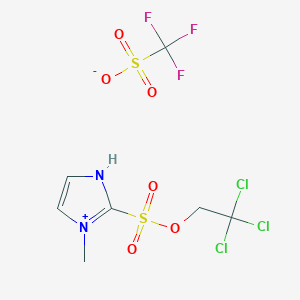
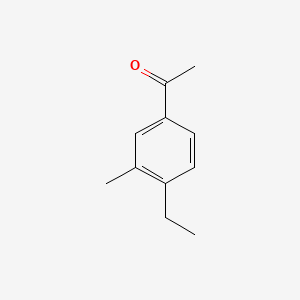
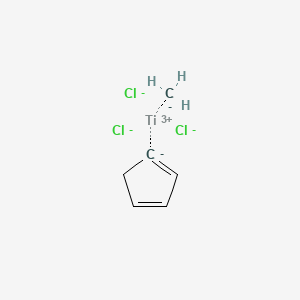

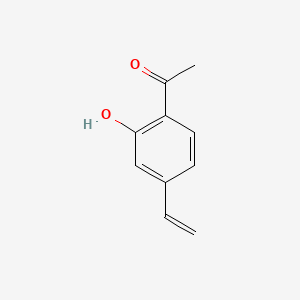
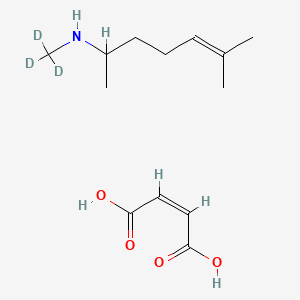
![[Tyr1]-Somatostatin](/img/structure/B13831768.png)
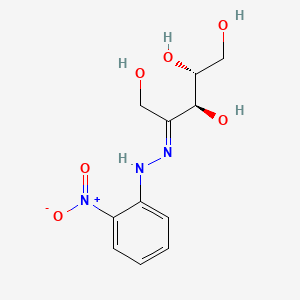
![1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride](/img/structure/B13831773.png)
